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Compound of Interest

Compound Name: Osu-53

Cat. No.: B15541742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology
profile of HOSU-53 (also known as JBZ-001), a novel, potent, and orally bioavailable inhibitor
of dihydroorotate dehydrogenase (DHODH). The information presented herein is synthesized
from publicly available preclinical data and is intended to inform researchers, scientists, and
drug development professionals on the early-stage safety assessment of this compound.

Executive Summary

HOSU-53 is a promising therapeutic candidate with demonstrated preclinical efficacy in various
cancer models, including acute myeloid leukemia (AML), multiple myeloma, and small-cell lung
cancer.[1][2] The initial safety and toxicology evaluation has been a critical component of its
preclinical development, supporting its advancement into clinical trials.[1][3] Key findings from
the preclinical safety assessment indicate that HOSU-53 has a manageable toxicity profile.
Good Laboratory Practice (GLP) compliant repeat-dose toxicity studies in rats and dogs have
identified the No-Observed-Adverse-Effect-Levels (NOAELS) and characterized the dose-
limiting toxicities.[3] Furthermore, HOSU-53 has been shown to be non-mutagenic in standard
genotoxicity assays. A significant aspect of the safety profile is the identification of plasma
dihydroorotate (DHO) levels as a predictive biomarker for both efficacy and toxicity, offering a
valuable tool for monitoring and dose optimization in clinical settings.[4]
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Mechanism of Action and Rationale for Safety
Assessment

HOSU-53 exerts its therapeutic effect by inhibiting DHODH, a key enzyme in the de novo
pyrimidine synthesis pathway. This pathway is crucial for the proliferation of rapidly dividing
cells, such as cancer cells, which have a high demand for pyrimidines for DNA and RNA
synthesis. By blocking this pathway, HOSU-53 effectively starves cancer cells of essential

building blocks, leading to cell cycle arrest and apoptosis.

The safety assessment of HOSU-53 is therefore focused on understanding the on-target
effects in non-cancerous, rapidly proliferating tissues, as well as any potential off-target

toxicities.
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Figure 1: HOSU-53 Mechanism of Action and Biomarker Relationship.

Non-Clinical Toxicology Studies

A series of non-clinical toxicology studies have been conducted to evaluate the safety profile of
HOSU-53. These studies were designed to be compliant with regulatory guidelines for
investigational new drugs.
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Repeat-Dose Toxicity

GLP-compliant 28-day repeat-dose oral toxicity studies were conducted in two species:
Sprague-Dawley rats and Beagle dogs. These studies aimed to identify potential target organs
of toxicity and to determine the NOAEL.

Table 1: Summary of 28-Day Repeat-Dose GLP Toxicity Studies

Dose Levels Key Findings at NOAEL

Species .
(mgl/kg/day, oral) High Doses (mgl/kg/day)

- Decreased lymphoid
cellularity in the
thymus- Mild-to-

Rat 1,25,5 25
moderate decreases
in lymphocyte counts-

Lower thymus weights

- Decreased food
consumption- Lower
body weights-

Dog 0.3,06,1 Adverse intestinal 0.6
microscopic findings
(mucosal epithelial

cell loss)

The observed toxicities are consistent with the mechanism of action of DHODH inhibitors,
affecting rapidly dividing cell populations in the immune system and gastrointestinal tract.

Genotoxicity

HOSU-53 has been evaluated for its potential to induce genetic mutations and chromosomal
damage.

Table 2: Summary of Genotoxicity Studies
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Metabolic
Assay Test System L Result
Activation
Salmonella
Bacterial Reverse typhimurium and With and without S9 )
) o ) ) Negative
Mutation (Ames) Test Escherichia coli mix
strains
In Vivo Micronucleus Rodent hematopoietic )
N/A Negative
Assay cells

These results indicate that HOSU-53 is not mutagenic or clastogenic under the conditions of
these standard assays.

Safety Pharmacology

Publicly available data on dedicated safety pharmacology studies for HOSU-53, specifically
evaluating cardiovascular, respiratory, and central nervous system functions, are limited at this
stage of development. Standard practice for oncology drugs often involves integrating safety
pharmacology endpoints into repeat-dose toxicology studies.

Off-Target Profiling

Counter-screening of HOSU-53 against a panel of key safety targets and kinases revealed a
favorable off-target profile. The closest identified off-target effect was the agonism of PPARYy,
but with a potency approximately 1500 times less than its activity against MOLM-13 AML cells.

Experimental Protocols

The following sections provide detailed methodologies for the key toxicology experiments cited.

28-Day Repeat-Dose Oral Toxicity Studies (Rat and Doqg)

o Test System: Sprague-Dawley rats and Beagle dogs.

o Administration: HOSU-53 was administered once daily via oral gavage.
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e Dose Groups: A control group (vehicle) and at least three dose levels of HOSU-53 were
included.

» Duration: 28 consecutive days of dosing, followed by a 14-day recovery period for a subset
of animals in the rat study.

e Endpoints:

o

Clinical observations (daily)

o Body weight and food consumption (weekly)

o Ophthalmoscopy (pre-study and at termination)

o Hematology and clinical chemistry (at termination)
o Urinalysis (at termination)

o Gross pathology at necropsy

o Organ weights

[e]

Histopathological examination of a comprehensive list of tissues.

» Data Analysis: Statistical analysis was performed to compare dose groups to the control
group. The NOAEL was determined as the highest dose level at which no adverse effects
were observed.

In-Life Observations
(Clinical Signs, Body Weight,
Food Consumption)

28-Day Oral Dosing A Gross Necropsy & -
®—> (Vehicle, Low, Mid, High Doses) e Organ Weights Histopathology
Termination
A 4

Clinical Pathology
(Hematology, Chemistry)
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Figure 2: Workflow for 28-Day Repeat-Dose Toxicity Study.

Bacterial Reverse Mutation (Ames) Test

Test Principle: This in vitro assay evaluates the ability of a test article to induce reverse
mutations at the histidine locus in several strains of Salmonella typhimurium and at the
tryptophan locus in a strain of Escherichia coli.

Test System: A panel of at least five bacterial strains (e.g., S. typhimurium TA98, TA100,
TA1535, TA1537, and E. coli WP2 uvrA) was likely used, as is standard.[5][6]

Metabolic Activation: The assay was performed both in the presence and absence of an
exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic
mammalian metabolism.[6]

Method: The plate incorporation method or pre-incubation method would have been
employed. Briefly, various concentrations of HOSU-53, the bacterial tester strains, and with
or without S9 mix were combined and plated on minimal glucose agar plates.

Endpoint: The number of revertant colonies was counted after a suitable incubation period
(typically 48-72 hours).

Criteria for a Positive Result: A dose-related increase in the number of revertant colonies,
typically a two- to three-fold increase over the solvent control, is considered a positive result.

[6]

In Vivo Micronucleus Assay

Test Principle: This assay assesses the potential of a test substance to cause chromosomal
damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in the bone
marrow of rodents.

Test System: Typically performed in mice or rats.[1][7]

Administration: Animals were administered HOSU-53, likely via the oral route, at multiple
dose levels, including a maximum tolerated dose.
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o Sample Collection: Bone marrow is typically harvested at 24 and 48 hours after the final
dose.[1]

e Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated
polychromatic erythrocytes (MN-PCES) is determined by microscopic examination of at least
4000 PCEs per animal.[1] The ratio of polychromatic to normochromatic erythrocytes is also
calculated as a measure of bone marrow toxicity.

 Criteria for a Positive Result: A statistically significant, dose-dependent increase in the
frequency of MN-PCEs in treated animals compared to the concurrent vehicle control group.

[8]

Conclusion

The initial safety and toxicology profile of HOSU-53, a potent DHODH inhibitor, has been
characterized through a series of non-clinical studies. The identified toxicities in the immune
system and gastrointestinal tract are consistent with its mechanism of action and appear to be
monitorable and manageable. The compound is hon-mutagenic, and the identification of
plasma DHO as a predictive biomarker for both safety and efficacy provides a valuable tool for
its clinical development.[4] These data have supported the progression of HOSU-53 into Phase
| clinical trials. Further clinical investigation will be crucial to fully delineate its safety profile in
humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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